molecular formula C16H13FN2O2 B4979160 3-[(4-Fluorophenyl)amino]-1-phenylpyrrolidine-2,5-dione

3-[(4-Fluorophenyl)amino]-1-phenylpyrrolidine-2,5-dione

Cat. No.: B4979160
M. Wt: 284.28 g/mol
InChI Key: FYWZSTCWUDJOCD-UHFFFAOYSA-N
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Description

3-[(4-Fluorophenyl)amino]-1-phenylpyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . The compound features a fluorophenyl group and a phenyl group attached to the pyrrolidine ring, making it a significant molecule for various scientific research applications.

Chemical Reactions Analysis

3-[(4-Fluorophenyl)amino]-1-phenylpyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include mild temperatures, specific solvents, and catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[(4-Fluorophenyl)amino]-1-phenylpyrrolidine-2,5-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-Fluorophenyl)amino]-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

3-[(4-Fluorophenyl)amino]-1-phenylpyrrolidine-2,5-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(4-fluoroanilino)-1-phenylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2/c17-11-6-8-12(9-7-11)18-14-10-15(20)19(16(14)21)13-4-2-1-3-5-13/h1-9,14,18H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWZSTCWUDJOCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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